
2-Chloro-4-methylquinazolin-6-ol
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Overview
Description
2-Chloro-4-methylquinazolin-6-ol is a heterocyclic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-methylquinazolin-6-ol typically involves the reaction of 2-amino-4-chlorobenzonitrile with acetic anhydride in the presence of a base. The reaction proceeds through cyclization to form the quinazoline ring. The reaction conditions often require refluxing the mixture in an appropriate solvent such as ethanol or acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-methylquinazolin-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert it to the corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products: The major products formed from these reactions include various substituted quinazolines, which can have enhanced biological activities .
Scientific Research Applications
2-Chloro-4-methylquinazolin-6-ol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex quinazoline derivatives.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-methylquinazolin-6-ol involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The pathways involved may include inhibition of DNA synthesis or disruption of cellular signaling pathways .
Comparison with Similar Compounds
- 6-Chloro-2-methylquinolin-4-ol
- 2-Chloro-6-methylquinazolin-4-ol
- 4-Chloro-2-methylquinazolin-6-ol
Comparison: Compared to these similar compounds, 2-Chloro-4-methylquinazolin-6-ol is unique due to its specific substitution pattern, which can influence its reactivity and biological activity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Chloro-4-methylquinazolin-6-ol, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves cyclization of precursor molecules, such as anthranilic acid derivatives, under controlled conditions. Key parameters include:
- Temperature : Reflux conditions (e.g., 80–100°C) to drive cyclization .
- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates .
- Catalysts : Triethylamine or NaHCO₃ to deprotonate intermediates and enhance reaction rates .
- Purification : Column chromatography or recrystallization to achieve >95% purity .
- Analytical Monitoring : TLC (Rf value tracking) and HPLC (retention time analysis) ensure reaction progression .
Q. Which analytical techniques are critical for characterizing this compound's purity and structure?
- Structural Elucidation :
- NMR Spectroscopy : ¹H/¹³C NMR for verifying substituent positions (e.g., chloro and methyl groups) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ peak alignment) .
- Purity Assessment :
- HPLC : Retention time consistency and absence of secondary peaks .
- Melting Point Analysis : Sharp melting range (<2°C variation) indicates high crystallinity .
Q. What are the common substitution reactions involving this compound, and what mechanisms govern them?
- Nucleophilic Aromatic Substitution :
- Reagents : Amines or thiols displace the chloro group at position 2 under basic conditions (e.g., K₂CO₃ in DMF) .
- Mechanistic Insight : Electron-withdrawing groups (e.g., methyl at position 4) activate the chloro substituent for substitution .
- Hydrolysis : Acidic/basic conditions convert the hydroxyl group at position 6 to ketones or carboxylic acids .
Advanced Research Questions
Q. How can computational methods like DFT predict the reactivity and stability of this compound?
- Density Functional Theory (DFT) :
- Exchange-Correlation Functionals : B3LYP hybrid functionals (combining exact exchange and gradient corrections) predict electron densities and reaction pathways .
- Applications :
- Reactivity Sites : Local softness/hardness indices identify electrophilic centers (e.g., C-2 chloro group) .
- Thermochemistry : Atomization energies and ionization potentials calculated to ±2.4 kcal/mol accuracy .
Q. How can researchers resolve contradictions in reported biological activities of quinazoline derivatives?
- Strategies :
- Structural Reanalysis : X-ray crystallography or 2D NMR (e.g., NOESY) to confirm regiochemistry and rule out isomerism .
- Biological Assay Standardization : Use of positive controls (e.g., kinase inhibitors for enzyme studies) to validate activity metrics .
- Meta-Analysis : Cross-referencing PubChem/DSSTox data for batch-specific variations in bioactivity .
Q. What strategies enhance the design of this compound derivatives with improved bioactivity?
- Rational Design :
- Pharmacophore Modeling : Identify critical groups (e.g., chloro for hydrophobic interactions, hydroxyl for hydrogen bonding) .
- SAR Studies : Introduce substituents at position 4 (methyl) to modulate lipophilicity and binding affinity .
- Synthetic Modifications :
- Piperazine/Thiazole Hybrids : Improve solubility and target selectivity (e.g., kinase inhibition) .
Properties
Molecular Formula |
C9H7ClN2O |
---|---|
Molecular Weight |
194.62 g/mol |
IUPAC Name |
2-chloro-4-methylquinazolin-6-ol |
InChI |
InChI=1S/C9H7ClN2O/c1-5-7-4-6(13)2-3-8(7)12-9(10)11-5/h2-4,13H,1H3 |
InChI Key |
GGWFHJGATVEKII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC(=N1)Cl)O |
Origin of Product |
United States |
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